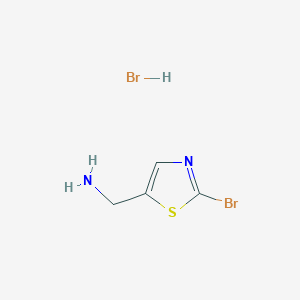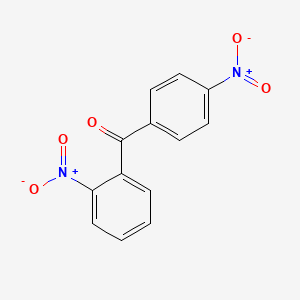![molecular formula C14H10ClNOS B11849217 5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-51-4](/img/structure/B11849217.png)
5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family. Isothiazolones are known for their broad-spectrum antimicrobial properties, making them valuable in various industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of 1-naphthylmethyl chloride with 5-chloro-3-isothiazolone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to an isothiazolidine ring.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Employed as a preservative in paints, coatings, and personal care products due to its antimicrobial activity.
Wirkmechanismus
The antimicrobial activity of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and ultimately causing cell death. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone with strong antimicrobial properties.
1,2-Benzisothiazolin-3-one: Known for its use as a preservative in various products.
5-Chloro-2-methyl-4-isothiazolin-3-one: Commonly used in combination with other isothiazolones for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalen-1-ylmethyl group, which can enhance its lipophilicity and potentially improve its interaction with microbial cell membranes. This structural feature may contribute to its effectiveness as an antimicrobial agent compared to other isothiazolones.
Eigenschaften
CAS-Nummer |
918107-51-4 |
|---|---|
Molekularformel |
C14H10ClNOS |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
5-chloro-2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2 |
InChI-Schlüssel |
GWWMSDLDFYHRSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



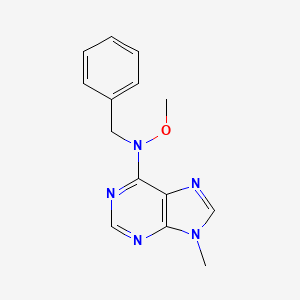
![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
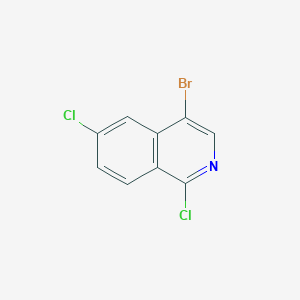
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)

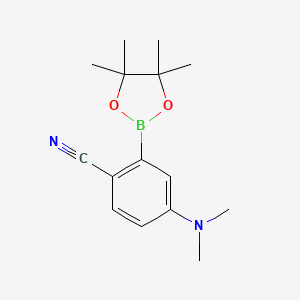
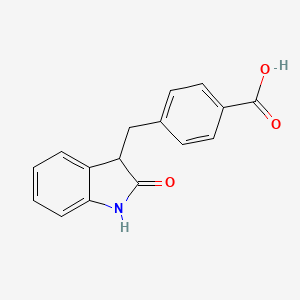
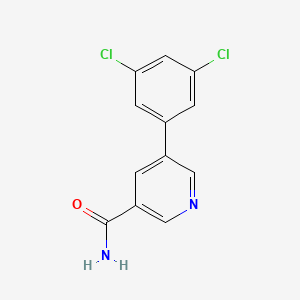
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
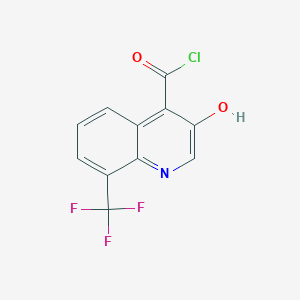
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
